

Cell lines suitable for PSI-353661 experiments (e.g., Huh7, HepG2)

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Compound of Interest

Compound Name: PSI-353661

Cat. No.: B8382301

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Application Notes and Protocols for PSI-353661 Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-353661 is a potent phosphoramidate prodrug of 2'-deoxy-2'- α -fluoro-2'- β -C-methylguanosine-5'-monophosphate, a nucleotide analog that effectively inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As a direct-acting antiviral agent, **PSI-353661** demonstrates significant efficacy against various HCV genotypes in preclinical studies.[2] This document provides detailed application notes and protocols for conducting in vitro experiments using **PSI-353661** with suitable human hepatoma cell lines, such as Huh7 and HepG2.

Recommended Cell Lines

Human hepatoma cell lines are the most relevant models for studying HCV infection and the efficacy of antiviral compounds. The following cell lines are recommended for experiments involving **PSI-353661**:

- Huh7 (and its derivatives like Huh-7.5): This is a well-differentiated human hepatoma cell line that is highly permissive for HCV replication. It is the most common choice for generating and maintaining HCV replicon systems.

- HepG2: Another widely used human hepatoma cell line. While not as permissive for HCV replication as Huh7, it is a suitable model for cytotoxicity and metabolic studies of antiviral compounds.[3]
- Lunet cells: A subclone of Huh-7 cells that are also highly permissive for HCV replication and are often used in replicon studies.[4]

Data Summary

The following tables summarize the in vitro activity and cytotoxicity of **PSI-353661** from published studies.

Table 1: In Vitro Antiviral Activity of **PSI-353661** against HCV Replicons

HCV Genotype/Repl icon	Cell Line	EC50 (μM)	EC90 (μM)	Reference
Genotype 1b (wild-type)	Not Specified	0.0030	0.0085	
Genotype 1b (S282T mutant)	Not Specified	Not Specified	0.011	

Table 2: Cytotoxicity of **PSI-353661** in Hepatoma Cell Lines

Cell Line	Assay Duration	IC50 (μM)	Reference
Huh7	8 days	> 80	
HepG2	8 days	> 80	

Signaling Pathway

Metabolic Activation of **PSI-353661**

PSI-353661 is a prodrug that must be metabolized intracellularly to its active triphosphate form, PSI-352666. This active form then competes with natural nucleotides for incorporation by the

HCV NS5B polymerase, leading to chain termination and inhibition of viral RNA replication.



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Caption: Metabolic activation pathway of **PSI-353661** to its active triphosphate form.

Experimental Protocols

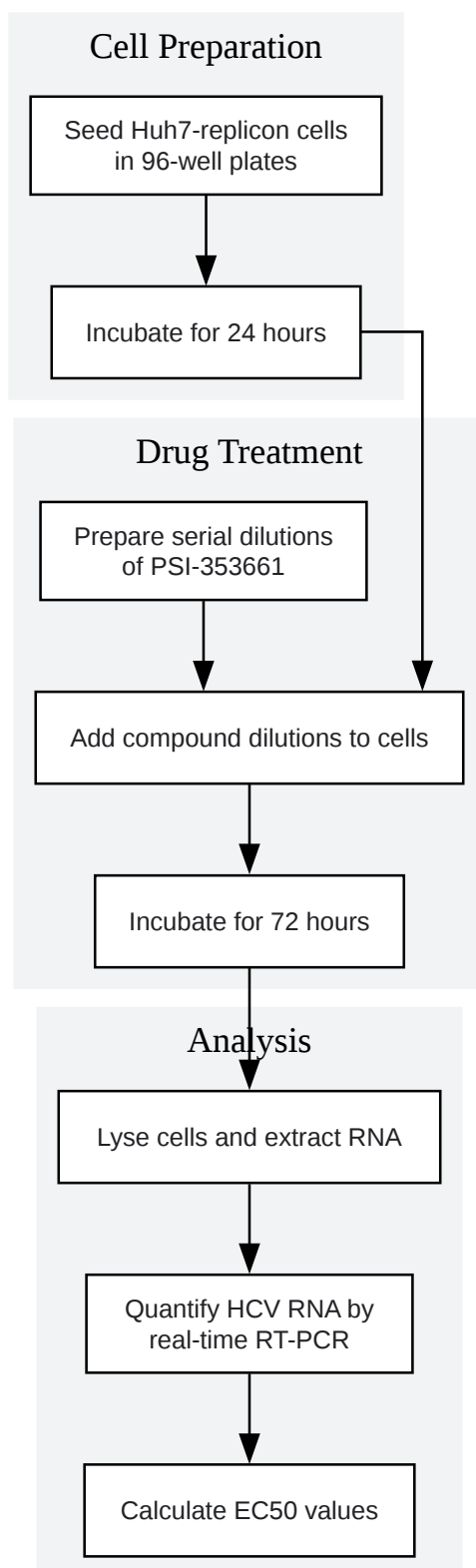
HCV Replicon Assay for Antiviral Activity

This protocol describes the determination of the 50% effective concentration (EC₅₀) of **PSI-353661** in Huh7 cells harboring an HCV subgenomic replicon.

Materials:

- Huh7 cells stably expressing an HCV replicon (e.g., genotype 1b)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- G418 (Geneticin)
- **PSI-353661**
- 96-well cell culture plates
- Reagents for RNA extraction (e.g., TRIzol)
- Reagents for one-step real-time RT-PCR (primers, probe, master mix)

Workflow Diagram:



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Caption: Experimental workflow for the HCV replicon antiviral assay.

Procedure:

- Cell Seeding:
 - Culture Huh7-replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.
 - Trypsinize and resuspend the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
- Compound Treatment:
 - Prepare a stock solution of **PSI-353661** in DMSO.
 - Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
 - Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of **PSI-353661**. Include a vehicle control (DMSO) and a no-drug control.
 - Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- RNA Extraction and Quantification:
 - After the incubation period, wash the cells with PBS.
 - Lyse the cells directly in the wells and extract total RNA using a suitable method (e.g., TRIzol reagent).
 - Quantify the HCV RNA levels using a one-step real-time RT-PCR assay with primers and a probe specific for a conserved region of the HCV genome (e.g., the 5' untranslated region).
 - Use a housekeeping gene (e.g., GAPDH) for normalization.

- Data Analysis:
 - Calculate the percentage of HCV RNA inhibition for each concentration of **PSI-353661** relative to the vehicle control.
 - Plot the percentage of inhibition against the log of the compound concentration and determine the EC50 value using a non-linear regression analysis.

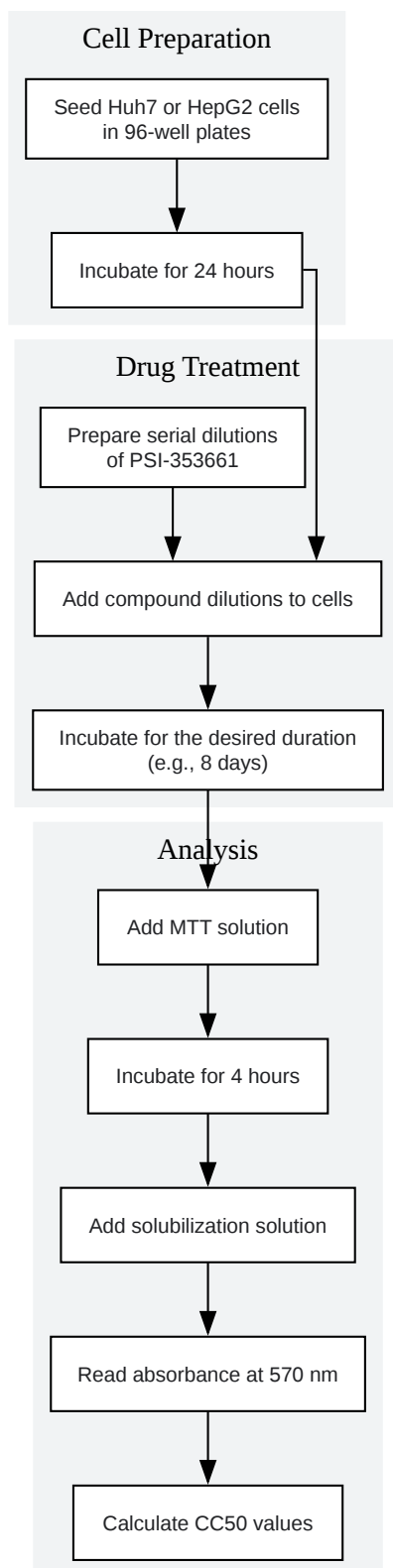
Cytotoxicity Assay (MTT Assay)

This protocol describes how to determine the 50% cytotoxic concentration (CC50) of **PSI-353661** in Huh7 and HepG2 cells using the MTT assay.

Materials:

- Huh7 and HepG2 cells
- DMEM
- FBS
- Penicillin-Streptomycin solution
- **PSI-353661**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates

Workflow Diagram:



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Caption: Experimental workflow for the MTT cytotoxicity assay.

Procedure:

- Cell Seeding:
 - Culture Huh7 or HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - Seed the cells in a 96-well plate at a density of 5,000 cells per well.
 - Incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Compound Treatment:
 - Prepare serial dilutions of **PSI-353661** in culture medium.
 - Replace the medium with the compound-containing medium. Include a vehicle control and a no-cell control (medium only).
 - Incubate the plate for the desired duration (e.g., 8 days), replacing the medium with fresh compound-containing medium every 2-3 days.
- MTT Addition and Incubation:
 - After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for 4 hours at 37°C to allow the formazan crystals to form.
- Solubilization and Absorbance Reading:
 - Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
 - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (no-cell control).

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using a non-linear regression analysis.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers to effectively design and execute in vitro experiments with **PSI-353661**. The use of appropriate hepatoma cell lines such as Huh7 and HepG2 is crucial for obtaining reliable data on the antiviral efficacy and cytotoxicity of this promising anti-HCV compound. Adherence to these detailed methodologies will ensure reproducibility and contribute to the further characterization of **PSI-353661**'s therapeutic potential.

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References

- 1. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 2. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor PSI-353661 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor PSI-353661 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Real-Time Reverse Transcription-PCR Quantitation of Hepatitis C Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
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